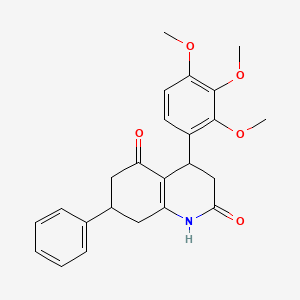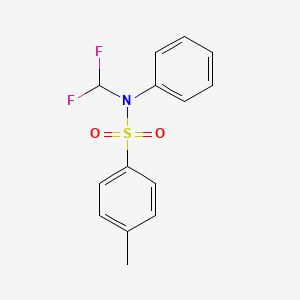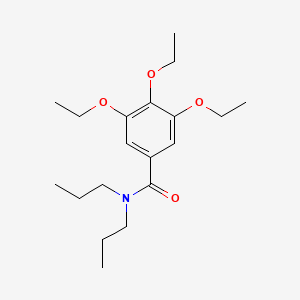
7-phenyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinolinedione derivatives often involves intricate chemical reactions, tailored to introduce specific functional groups at designated positions on the quinoline core. Similar compounds, such as 4-phenylquinolines, have been synthesized through reactions involving key intermediates like 1,2-diphenylquinolinium salts and subsequent cyclization processes, showcasing the complexity and diversity of synthetic routes available for these compounds (Mortelmans & Binst, 1978).
Molecular Structure Analysis
Quinolinedione derivatives exhibit a wide range of molecular conformations and structural features. For instance, compounds like "3-tert-butyl-7,7-dimethyl-1-phenyl-5,6,7,8-tetrahydroimidazo[3,4-b]quinolin-5-one" display a planar heterobicyclic portion with naphthalene-type delocalization, indicative of the structural diversity and complexity within this chemical class (Low et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of quinolinediones is influenced by their structural elements, such as the presence of electron-withdrawing or donating groups. These compounds participate in various chemical reactions, including hydrogen bond formation and pi-pi stacking interactions, which are crucial for their chemical behavior and potential interactions with biological molecules (Cuervo et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study on the synthesis of quinolinediones reveals the oxidative demethylation process using cerium(IV) ammonium nitrate, leading to the creation of compounds including 4-phenyl-5,8-quinolinediones and others, highlighting the chemical versatility and reactivity of quinolinedione derivatives (Kitahara et al., 1997).
Structural and Optical Properties
The research on solvates of dicarboxylic acids with pyridine and quinoline demonstrates the formation of polymorphic solvates through different hydrogen bond interactions, underscoring the structural diversity and potential for material science applications (Singh & Baruah, 2009).
Biological Applications
An investigation into AMPA receptor antagonistic activity of quinoxalinecarboxylic acid derivatives, including those with a substituted phenyl group, indicates their potential for neuroprotective efficacy, suggesting a promising avenue for therapeutic applications (Takano et al., 2003).
Material Science and Engineering
A study on polymers containing benzimidazole and quinazolinedione units highlights the synthesis of aromatic diphenyl esters and the resulting polymers' high thermal stability, pointing towards applications in high-performance materials (Iwakura et al., 1975).
Electronics and Photonics
Research on quinoxaline-containing architectures for electron transport materials discusses manipulating the LUMO distribution to design materials for organic light-emitting diodes (OLEDs), showcasing the compound's potential in advanced electronic and photonic devices (Yin et al., 2016).
Anticancer Research
The synthesis of quinolin-2(1H)-one derivatives as novel anticancer agents demonstrates their ability to induce apoptosis with cell cycle arrest, indicating significant potential for cancer treatment (Chen et al., 2013).
Eigenschaften
IUPAC Name |
7-phenyl-4-(2,3,4-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-20-10-9-16(23(29-2)24(20)30-3)17-13-21(27)25-18-11-15(12-19(26)22(17)18)14-7-5-4-6-8-14/h4-10,15,17H,11-13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEELOHNCMSMVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5589239.png)
![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5589254.png)
![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5589274.png)
![2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate](/img/structure/B5589278.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5589291.png)
![N-allyl-3-[(hydroxyimino)methyl]-2-thiophenesulfonamide](/img/structure/B5589293.png)
![3-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5589298.png)


![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589303.png)
![2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide](/img/structure/B5589310.png)